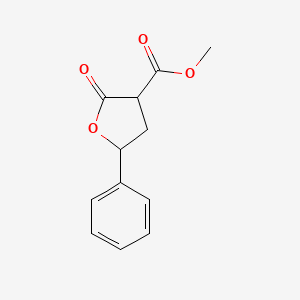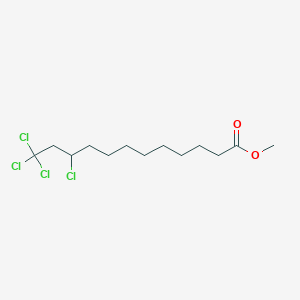
Methyl 10,12,12,12-tetrachlorododecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10,12,12,12-tetrachlorododecanoate is a chemical compound with the molecular formula C13H22Cl4O2. It is an ester derivative of dodecanoic acid, characterized by the presence of four chlorine atoms at the 10th and 12th positions of the dodecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10,12,12,12-tetrachlorododecanoate typically involves the chlorination of dodecanoic acid followed by esterification. The chlorination process introduces chlorine atoms at specific positions on the dodecanoic acid chain. This is usually achieved using chlorine gas or other chlorinating agents under controlled conditions. The resulting chlorinated dodecanoic acid is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 10,12,12,12-tetrachlorododecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Less chlorinated or dechlorinated products.
Substitution: Products with substituted functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
Methyl 10,12,12,12-tetrachlorododecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 10,12,12,12-tetrachlorododecanoate involves its interaction with molecular targets and pathways. The chlorine atoms in the compound can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The ester functional group allows the compound to undergo hydrolysis, releasing the corresponding acid and alcohol .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 10,12,12,12-tetrachlorododecanoate: C13H22Cl4O2
Methyl 12-methyltetradecanoate: C16H32O2
Methyl palmitate: C17H34O2
Uniqueness
This compound is unique due to the presence of four chlorine atoms at specific positions on the dodecanoic acid chain. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of multiple chlorine atoms makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .
Propiedades
Número CAS |
13038-11-4 |
|---|---|
Fórmula molecular |
C13H22Cl4O2 |
Peso molecular |
352.1 g/mol |
Nombre IUPAC |
methyl 10,12,12,12-tetrachlorododecanoate |
InChI |
InChI=1S/C13H22Cl4O2/c1-19-12(18)9-7-5-3-2-4-6-8-11(14)10-13(15,16)17/h11H,2-10H2,1H3 |
Clave InChI |
ZMPQATHGYNANJN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCC(CC(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


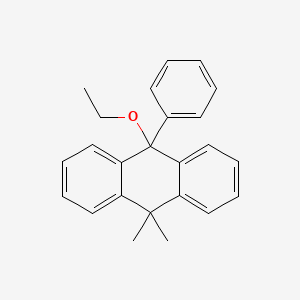
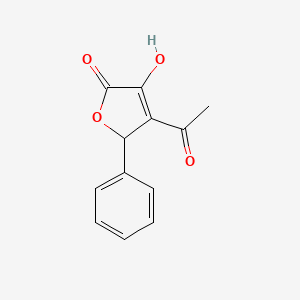
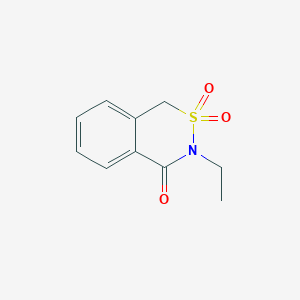
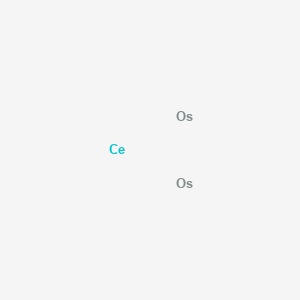
![3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione](/img/structure/B14714224.png)
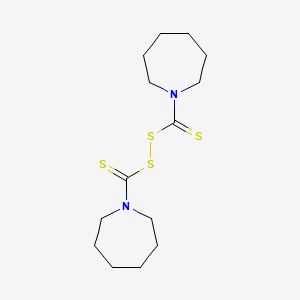
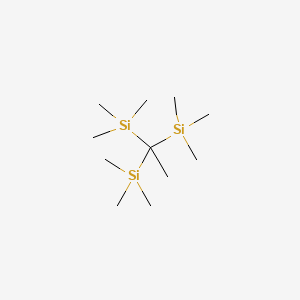

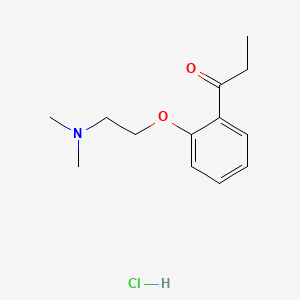
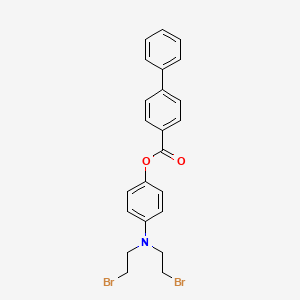

![Phenol, 3-[(phenylimino)methyl]-](/img/structure/B14714276.png)
![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)
